molecular formula C12H15ClN2O B6332346 1-(4-Chlorobenzoyl)-2-methylpiperazine CAS No. 1240565-53-0

1-(4-Chlorobenzoyl)-2-methylpiperazine

Cat. No.: B6332346
CAS No.: 1240565-53-0
M. Wt: 238.71 g/mol
InChI Key: FZBKOAFOFNBYCS-UHFFFAOYSA-N
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Description

“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may be used in the acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay, and sulfated zirconia .


Synthesis Analysis

The synthesis of “4-Chlorobenzoyl chloride” involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .


Molecular Structure Analysis

The molecular formula of “4-Chlorobenzoyl chloride” is ClC6H4COCl . The molecular weight is 175.01 .


Chemical Reactions Analysis

“4-Chlorobenzoyl chloride” reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .


Physical and Chemical Properties Analysis

“4-Chlorobenzoyl chloride” is a liquid with a refractive index of 1.578 . It has a boiling point of 102-104 °C/11 mmHg and a density of 1.365 g/mL at 20 °C . It reacts with water and alcohol .

Safety and Hazards

“4-Chlorobenzyl chloride” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It should be handled with protective gloves and clothing, and used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .

Cellular Effects

1-(4-Chlorobenzoyl)-2-methylpiperazine may have various effects on cells. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKOAFOFNBYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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